molecular formula C13H9Cl2N3O B2362830 2,5-dichloro-N'-(3-pyridinylmethylene)benzenecarbohydrazide CAS No. 1351507-68-0

2,5-dichloro-N'-(3-pyridinylmethylene)benzenecarbohydrazide

Cat. No. B2362830
CAS RN: 1351507-68-0
M. Wt: 294.14
InChI Key: OJARACVJFGUERP-CAOOACKPSA-N
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Description

“2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide” is a chemical compound with the molecular formula C13H9Cl2N3O . It is a versatile material used in diverse scientific research areas.


Molecular Structure Analysis

The molecular structure of “2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide” is complex, enabling it to be employed in various scientific research areas. The molecular formula is C13H9Cl2N3O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide” include its molecular formula C13H9Cl2N3O . More specific properties are not detailed in the available resources.

Scientific Research Applications

Supramolecular Chemistry and Self-assembly

Benzene-1,3,5-tricarboxamides (BTAs), similar in structure to the compound , are significant in supramolecular chemistry for their self-assembly into nanometer-sized structures and potential applications ranging from nanotechnology, polymer processing, to biomedical applications. The threefold hydrogen-bonding and multivalent nature of these compounds drive their applications, especially in the biomedical field (Cantekin, de Greef, & Palmans, 2012).

Coordination Chemistry and Bioactivity

Compounds such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which share a structural resemblance to the compound , are explored for their diverse protonated/deprotonated forms and complex compounds. These compounds exhibit a spectrum of properties including spectroscopic, structural, magnetic properties, and biological and electrochemical activity, indicating their versatility in scientific applications (Boča, Jameson, & Linert, 2011).

Pharmacological Potential of Quinoline Motifs

The compound contains a pyridine unit, a motif related to quinoline. Quinoline motifs are recognized for their broad spectrum of bioactivity, serving as a core template in drug design. The diverse synthetic approaches and significant efficacies of quinoline derivatives highlight their importance in medicinal chemistry and potential in future drug development (Ajani, Iyaye, & Ademosun, 2022).

properties

IUPAC Name

2,5-dichloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c14-10-3-4-12(15)11(6-10)13(19)18-17-8-9-2-1-5-16-7-9/h1-8H,(H,18,19)/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJARACVJFGUERP-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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